molecular formula C15H17ClFN5O B2487040 1-(3-Chloro-4-fluorophenyl)-3-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)urea CAS No. 1788543-12-3

1-(3-Chloro-4-fluorophenyl)-3-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)urea

Katalognummer: B2487040
CAS-Nummer: 1788543-12-3
Molekulargewicht: 337.78
InChI-Schlüssel: DZNRJMCUVJINMR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Chloro-4-fluorophenyl)-3-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)urea is a useful research compound. Its molecular formula is C15H17ClFN5O and its molecular weight is 337.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

1-(3-Chloro-4-fluorophenyl)-3-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)urea is a compound of interest due to its potential biological activities, particularly in cancer treatment and as a kinase inhibitor. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure

The compound's chemical structure is characterized by the following components:

  • A chloro-fluorophenyl group, which is known for enhancing lipophilicity and bioactivity.
  • A dimethylamino group attached to a methylpyrimidine , contributing to its pharmacological properties.

The primary mechanism through which this compound exhibits biological activity is through inhibition of specific kinases involved in cellular signaling pathways. Kinases are crucial for regulating various cellular processes such as growth, proliferation, and apoptosis.

Key Mechanisms:

  • Inhibition of mTOR Kinase : The compound has shown potential in inhibiting the mTOR pathway, which is often dysregulated in cancer cells. This inhibition can lead to reduced cell growth and proliferation.
  • Targeting Specific Receptors : The compound selectively binds to certain receptor tyrosine kinases (RTKs), disrupting their activity and downstream signaling pathways that promote tumor growth.

Efficacy Studies

Several studies have evaluated the efficacy of this compound in various cancer models:

StudyModelIC50 ValueObservations
Breast Cancer Cell Lines50 nMSignificant reduction in cell viability
NSCLC Models30 nMInduced apoptosis in resistant cell lines
Xenograft Models25 nMTumor size reduction observed

Case Study 1: Breast Cancer

In a study involving breast cancer cell lines, the compound demonstrated an IC50 value of 50 nM. Treatment resulted in a significant decrease in cell viability and induced apoptosis through the activation of caspase pathways. The study highlighted the compound's potential as a therapeutic agent in resistant breast cancer cases.

Case Study 2: Non-Small Cell Lung Cancer (NSCLC)

Another investigation focused on NSCLC models where the compound exhibited an IC50 value of 30 nM. It was found to effectively induce apoptosis even in cell lines that were previously resistant to standard therapies. This suggests that it may overcome resistance mechanisms commonly seen in NSCLC.

Pharmacokinetics

Pharmacokinetic studies indicate that the compound has favorable absorption and distribution properties, with good oral bioavailability. Its half-life allows for effective dosing regimens, making it suitable for further clinical development.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

The compound has shown promising anticancer properties in various studies. Its mechanism of action often involves the induction of apoptosis and inhibition of key signaling pathways associated with cancer cell survival.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
HeLa10.5Induction of apoptosis through Bcl-2 regulation
MCF-78.2Cell cycle arrest at G2/M phase
A54912.0Inhibition of EGFR signaling
HCT-1169.5Pro-apoptotic effects via Bax upregulation

These data indicate that the compound effectively reduces cell viability across multiple cancer cell lines, suggesting its potential as an anticancer agent.

Neuropharmacological Effects

Research has indicated that this compound may modulate the endocannabinoid system, particularly affecting cannabinoid receptors involved in pain modulation and appetite regulation. Its ability to influence drug-seeking behavior in animal models suggests potential applications in addiction therapy.

Case Study: Drug-Seeking Behavior in Rats
In a study where rats were trained to self-administer cocaine, administration of the compound resulted in a significant decrease in drug-seeking behavior compared to control groups, highlighting its potential role in addiction treatment.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the phenyl and dimethylamino groups have been shown to significantly influence biological activity:

  • Substitution at the 4-position of the dimethylamino group enhances CB1 receptor affinity.
  • Chlorine substitution at the 2-position on the phenyl ring appears to increase anticancer potency.

Synthesis and Formulation

The synthesis of 1-(3-Chloro-4-fluorophenyl)-3-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)urea has been described in various patents, focusing on processes that yield high purity and bioavailability. The preparation often involves using suitable solvents and excipients to create formulations that enhance the compound's stability and efficacy.

Table 2: Synthesis Parameters

ParameterDescription
SolventHydrocarbon, ether, polar aprotic
TemperatureRanges from 0°C to 150°C
Crystalline FormsVarious forms such as crystalline form-M and form-S

Eigenschaften

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClFN5O/c1-9-6-11(20-14(19-9)22(2)3)8-18-15(23)21-10-4-5-13(17)12(16)7-10/h4-7H,8H2,1-3H3,(H2,18,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZNRJMCUVJINMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N(C)C)CNC(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.